molecular formula C8H7BrN2 B1445375 7-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1233542-00-1

7-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1445375
CAS No.: 1233542-00-1
M. Wt: 211.06 g/mol
InChI Key: KZTGHKQWSQMAEZ-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound characterized by a benzimidazole core substituted with a bromine atom at the 7th position and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Biological Activity

7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a bromine atom at the 7th position and a methyl group at the 1st position. Its molecular formula is C8H7BrN2C_8H_7BrN_2, with a molecular weight of approximately 211.06 g/mol. The unique structure contributes to its distinct chemical behavior and potential biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its binding affinity to enzymes and receptors involved in critical cellular processes. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit kinases such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have reported the following Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus4
Escherichia coli8
Candida albicans16

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown efficacy against several cancer cell lines, including:

Cell Line IC50 (μM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

Flow cytometry analyses indicate that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the effects of this compound on tumor-bearing mice. Results demonstrated significant suppression of tumor growth, with treated groups showing reduced tumor size compared to controls. The mechanism was linked to the induction of apoptosis via modulation of pro-apoptotic pathways .

Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of this compound were synthesized and tested against multidrug-resistant strains of bacteria. The results indicated enhanced activity against resistant strains, suggesting that modifications to the compound's structure could improve its efficacy as an antimicrobial agent .

Properties

IUPAC Name

7-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGHKQWSQMAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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